2-Hydroxy-5-nitrobenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
82020-57-3 |
|---|---|
Molecular Formula |
C6H6N2O5S |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
2-hydroxy-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H6N2O5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H,(H2,7,12,13) |
InChI Key |
JHZUWNGDWLEACF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Pathways for 2 Hydroxy 5 Nitrobenzene 1 Sulfonamide and Its Analogues
Direct Synthesis Approaches
The direct synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonamide can be accomplished through several strategic pathways, each with its own set of advantages and challenges. These methods focus on the efficient construction of the target molecule from readily available starting materials.
Conventional Multistep Synthesis Routes
Conventional methods for the synthesis of this compound typically involve a sequential, multi-step approach. A plausible and commonly employed route starts with the electrophilic aromatic substitution of a suitable precursor, such as 4-nitrophenol (B140041). wikipedia.org
The synthesis can be broken down into the following key steps:
Chlorosulfonation of 4-Nitrophenol: The initial step involves the reaction of 4-nitrophenol with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, ortho to the hydroxyl group, yielding 2-hydroxy-5-nitrobenzenesulfonyl chloride. The reaction conditions must be carefully controlled to prevent side reactions.
Amination of the Sulfonyl Chloride: The resulting 2-hydroxy-5-nitrobenzenesulfonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine source. This nucleophilic substitution reaction at the sulfonyl chloride functional group replaces the chlorine atom with an amino group, forming the desired this compound.
| Step | Reactant | Reagent | Product |
| 1 | 4-Nitrophenol | Chlorosulfonic Acid | 2-Hydroxy-5-nitrobenzenesulfonyl chloride |
| 2 | 2-Hydroxy-5-nitrobenzenesulfonyl chloride | Ammonia | This compound |
One-Pot Reaction Schemes for Streamlined Production
To enhance efficiency and reduce waste, one-pot syntheses of sulfonamides have gained significant attention. These methods combine multiple reaction steps into a single reaction vessel, avoiding the need for intermediate isolation. While a specific one-pot synthesis for this compound is not extensively documented, general one-pot methodologies for sulfonamide synthesis can be adapted.
One such approach involves the in situ generation of the sulfonyl chloride followed by immediate reaction with an amine. For instance, a thiophenol can be oxidized in the presence of a chlorinating agent to form the sulfonyl chloride, which then reacts with an amine present in the same pot to yield the sulfonamide. organic-chemistry.org Adapting this to the target molecule would involve starting with 2-hydroxy-5-nitrothiophenol.
Another one-pot strategy could involve the direct amidation of a sulfonic acid. Although less common, this approach would bypass the need for the highly reactive sulfonyl chloride intermediate.
Green Chemistry Approaches in Sulfonamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact. sci-hub.se These approaches focus on the use of less hazardous reagents, renewable solvents, and more energy-efficient processes.
Key green strategies applicable to the synthesis of this compound include:
Solvent Selection: Utilizing water or other environmentally benign solvents in place of traditional volatile organic compounds (VOCs). sci-hub.se Some sulfonamide syntheses have been successfully carried out in aqueous media. sci-hub.se
Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for heavy metal catalysts.
Alternative Energy Sources: Employing microwave irradiation or electrochemical methods to accelerate reaction times and reduce energy consumption. chemistryworld.com Electrochemical synthesis, for example, can offer a cleaner route to sulfonamides by avoiding harsh reagents. chemistryworld.com
A notable green approach is the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines in sustainable solvents like water or ethanol (B145695). researchgate.net
| Green Chemistry Principle | Application in Sulfonamide Synthesis |
| Use of Safer Solvents | Reactions in water or ethanol. sci-hub.seresearchgate.net |
| Energy Efficiency | Microwave-assisted synthesis, electrochemical methods. chemistryworld.com |
| Use of Less Hazardous Reagents | Catalyst-free reactions, use of oxidants like NaDCC·2H₂O. researchgate.net |
Derivatization Strategies for Functionalization and Structural Diversification
The this compound scaffold can be further modified to generate a library of analogues with diverse properties. This is typically achieved by targeting the reactive sites on the molecule: the sulfonamide group and the benzene ring.
Modification of the Sulfonamide Group
The sulfonamide group (-SO₂NH₂) offers several avenues for derivatization. The nitrogen atom can be functionalized through various reactions, leading to a wide range of secondary and tertiary sulfonamides.
Common modifications include:
N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. This is typically achieved by reacting the parent sulfonamide with an appropriate alkyl or aryl halide in the presence of a base.
Reaction with Aldehydes and Ketones: Primary sulfonamides can react with aldehydes and ketones to form Schiff bases or related adducts.
Acylation: The sulfonamide nitrogen can be acylated using acyl chlorides or anhydrides to introduce an acyl group.
Introduction of Substituents on the Benzene Ring
The aromatic ring of this compound is activated towards electrophilic substitution by the hydroxyl group and deactivated by the nitro and sulfonamide groups. The directing effects of these substituents will influence the position of any new incoming group. The hydroxyl group is an ortho-, para-director, while the nitro and sulfonamide groups are meta-directors.
Potential derivatization reactions on the benzene ring include:
Further Nitration: Under harsh nitrating conditions, a second nitro group could potentially be introduced onto the ring. The position of this new group would be dictated by the combined directing effects of the existing substituents.
Halogenation: Electrophilic halogenation, for instance with bromine in the presence of a Lewis acid, could introduce a halogen atom onto the ring.
Alkylation and Acylation (Friedel-Crafts type reactions): These reactions are generally less favorable due to the deactivating nature of the nitro and sulfonamide groups. However, under specific conditions, they might be achievable.
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of a suitable leaving group if one were present on the ring. organic-chemistry.org
The introduction of new substituents onto the benzene ring allows for the fine-tuning of the molecule's properties for various applications.
Synthesis of Schiff Base Derivatives
The synthesis of Schiff base derivatives from sulfonamides is a valuable method for creating compounds with a wide range of biological activities. ijcce.ac.irijrpc.com These compounds are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. ijrpc.comnih.gov In the context of this compound, this would involve reacting the sulfonamide's amino group (if present as a primary amine derivative, such as sulfanilamide) with a suitable aldehyde.
The general synthesis involves dissolving the sulfonamide and a substituted aromatic aldehyde in a solvent like ethanol. ijrpc.com The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid or sulfuric acid, to facilitate the dehydration process. ijrpc.comresearchgate.net The mixture is typically refluxed for several hours, after which the product precipitates upon cooling or pouring the mixture into cold water. ijrpc.com The resulting solid Schiff base can then be purified by recrystallization. ijrpc.com
For example, the reaction of 4-aminobenzenesulfonamide with various substituted aromatic aldehydes in ethanol with a glacial acetic acid catalyst yields the corresponding Schiff base derivatives. ijrpc.com The formation of the characteristic azomethine (-C=N-) bond can be confirmed using spectroscopic methods like FT-IR, which shows a distinct stretching band in the region of 1600-1690 cm⁻¹. ijcce.ac.irijrpc.comnih.gov The synthesis of a Schiff base from 2-hydroxy-5-nitrobenzaldehyde (B32719) and an aromatic amine, a closely related reaction, has also been described, noting that catalytic amounts of acid can significantly improve reaction times and yields. researchgate.net
| Reactant A | Reactant B | Catalyst | Solvent | Condition | Product |
| Primary Aminosulfonamide | Aromatic Aldehyde | Glacial Acetic Acid | Ethanol | Reflux | Schiff Base |
| 2-Hydroxy-5-nitrobenzaldehyde | Aromatic Amine | Acetic Acid | Ethanol | Heat | Schiff Base |
Photochemical Synthesis of Sulfonamide Derivatives
Photochemical methods represent a modern and environmentally friendly approach to synthesizing sulfonamide derivatives, often proceeding under mild conditions. nih.govdomainex.co.uk These strategies frequently utilize photoredox catalysis to generate reactive sulfonyl radical intermediates from stable precursors. nih.gov This approach unlocks novel reactivity and allows for the late-stage functionalization of complex molecules containing a sulfonamide group. nih.gov
One prominent strategy involves the conversion of primary sulfonamides into N-sulfonylimines, which then serve as precursors to sulfonyl radicals under photocatalytic conditions. nih.gov These versatile intermediates can then participate in various reactions, such as the hydrosulfonylation of alkenes, to create diverse sulfone derivatives. nih.gov Another innovative photochemical approach is the one-pot synthesis of sulfonamides from readily available carboxylic acids and amines. This method involves a photolytic decarboxylation to generate an aryl radical, which then engages with a sulfur dioxide (SO₂) source to form a sulfonyl radical, ultimately leading to the desired sulfonamide. domainex.co.uk
Mechanistic Aspects of Photoreactions
The mechanisms of photochemical sulfonamide synthesis are centered on the generation of highly reactive intermediates upon light absorption. In many metal-free photocatalytic systems, the reaction is initiated by the interaction of a photocatalyst with a sulfonamide precursor. nih.gov
Stern-Volmer quenching experiments have been used to confirm that the substrate, such as an N-sulfonylimine, quenches the excited state of the photocatalyst. nih.gov This suggests a mechanism involving a Dexter triplet-triplet energy transfer, where the photocatalyst transfers its triplet state energy to the substrate. This energy transfer leads to the fragmentation of the precursor molecule, generating a key sulfonyl radical intermediate. nih.gov This electrophilic sulfonyl radical is then free to react with other components in the mixture, for instance, by adding to an alkene in a Giese-type reaction. nih.gov
In other systems, such as the copper-catalyzed decarboxylative halosulfonylation, the mechanism involves a ligand-to-metal charge transfer (LMCT) upon photoexcitation. This process facilitates the decarboxylation of a (hetero)aryl carboxylic acid to produce an aryl radical. This radical subsequently reacts with a sulfur dioxide surrogate to forge a C-S bond and generate a sulfonyl radical, which is then trapped by an electrophilic halogenating reagent to form a sulfonyl halide intermediate, ready for reaction with an amine. domainex.co.uk
Oxygen Atom Transfer Processes in Photoreactions
A novel and atom-economical photochemical strategy for sulfonamide synthesis involves the direct coupling of nitroarenes and thiols via a photodriven oxygen atom transfer (OAT). acs.orgnih.govfigshare.com This method avoids the traditional multi-step process of separately preparing sulfonyl chlorides from thiols and amines from nitro compounds. nih.gov
The reaction mechanism is proposed to proceed via the direct photoexcitation of the nitroarene. acs.orgnih.gov Upon irradiation, the excited nitroarene interacts with the thiol. This process facilitates the transfer of oxygen atoms from the nitro group directly to the sulfur atom of the thiol. acs.orgnih.govfigshare.com This intricate process ultimately results in the formation of the sulfonamide N-S bond and the reduction of the nitro group to an amino group, all within a single transformation. acs.org This approach is highly efficient, combining oxidation of the thiol and reduction of the nitroarene in one concerted process. nih.govresearchgate.net
Electrochemical Synthesis Routes for Sulfonamides
Electrochemical synthesis has emerged as a powerful and environmentally benign alternative for preparing sulfonamides. nih.gov These methods are driven by electricity, eliminating the need for chemical oxidants or catalysts, and can often be performed under mild, ambient conditions. nih.govtue.nl Hydrogen is typically produced as the only byproduct at the counter electrode, further enhancing the green credentials of this approach. nih.gov
One major electrochemical route is the oxidative coupling of readily available thiols and amines. nih.govtue.nl This transformation is typically performed in an electrochemical reactor, where an anodic potential is applied to initiate the reaction. Another advanced approach is the direct, metal-free synthesis of sulfonamides from non-prefunctionalized (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This method relies on the direct anodic oxidation of the aromatic compound to trigger the reaction. nih.gov
Convergent Paired Electrochemical Approaches
Convergent paired electrochemical synthesis represents a highly efficient strategy where productive chemical reactions occur simultaneously at both the anode and the cathode to synthesize the target molecule. researchgate.netnih.gov This approach can theoretically achieve current efficiencies of up to 200% because both electrodes contribute to the formation of the product or essential intermediates. researchgate.net
A novel convergent paired electrosynthesis of sulfonamides has been developed that avoids the use of toxic amine starting materials. researchgate.netnih.gov In this system, the electrophile is generated at both electrodes: a nitro compound is first reduced at the cathode to a hydroxylamine, which is then oxidized at the anode to a reactive nitroso compound. researchgate.netnih.gov Concurrently, the nucleophile (a sulfinic acid) is generated at the anode via the oxidation of a sulfonyl hydrazide. researchgate.netnih.gov The in-situ generated electrophile and nucleophile then react in a one-pot process to form the sulfonamide. nih.gov Another paired electrosynthesis involves the cathodic reduction of a nitro-substituted starting material to generate an amine, which is then oxidized at the anode to participate in a subsequent coupling reaction. rsc.org
In-situ Generation of Reactants in Electrochemical Systems
A key advantage of electrochemical synthesis is the ability to generate reactive or unstable reactants in-situ, directly within the reaction vessel. nih.govresearchgate.net This strategy enhances safety by avoiding the handling and storage of hazardous chemicals and can improve reaction efficiency.
In the electrochemical synthesis of sulfonamides from arenes, SO₂, and amines, an amidosulfinate intermediate is formed in-situ from the amine and SO₂. nih.govnih.gov This intermediate serves a dual role, acting as both the nucleophile in the main reaction and as the supporting electrolyte, which is necessary to conduct current in the electrochemical cell. nih.govnih.gov This eliminates the need to add a separate electrolyte, simplifying the reaction setup. rsc.org
Similarly, in the convergent paired synthesis mentioned previously, both the electrophilic nitroso compound and the nucleophilic sulfinic acid are generated in-situ from stable precursors (a nitro compound and a sulfonyl hydrazide, respectively). researchgate.netnih.gov This controlled, in-situ generation allows for the synthesis of sulfonamides without directly using amine reagents, which can be toxic and volatile. nih.gov
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2 Hydroxy 5 Nitrobenzene 1 Sulfonamide Systems
Influence of Functional Groups on Reaction Kinetics and Selectivity
The reactivity of the 2-Hydroxy-5-nitrobenzene-1-sulfonamide system is dictated by the electronic and steric effects of its three key functional groups: hydroxyl (-OH), nitro (-NO2), and sulfonamide (-SO2NH2). These groups modulate the electron density of the aromatic ring and offer specific sites for chemical attack, thereby controlling the speed and outcome of reactions.
The directing effects of these functional groups in electrophilic aromatic substitution (EAS) are a primary determinant of reactivity. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the nitro and sulfonamide groups are deactivating and primarily meta-directing. In this compound, these competing influences create a nuanced reactivity profile.
| Functional Group | Activating/Deactivating Effect | Directing Influence | Mechanism of Influence |
|---|---|---|---|
| Hydroxyl (-OH) | Strongly Activating | Ortho, Para | +R (Resonance) > -I (Inductive) |
| Nitro (-NO2) | Strongly Deactivating | Meta | -R (Resonance) and -I (Inductive) |
| Sulfonamide (-SO2NH2) | Moderately Deactivating | Meta | -I (Inductive) |
Role of the Hydroxyl Group in Specific Chemical Transformations
Beyond electrophilic substitution, the hydroxyl group itself is a reactive site. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The acidity of the phenolic proton allows it to be removed by a base, forming a phenoxide ion. This phenoxide is an even more powerful activating group for the aromatic ring and a potent nucleophile for subsequent reactions.
Impact of the Nitro Group on Aromatic Reactivity
The nitro group at C5 exerts a profound deactivating effect on the aromatic ring. As one of the strongest electron-withdrawing groups, it significantly reduces the ring's nucleophilicity through both a strong inductive effect (-I) and a resonance effect (-R). quora.comyoutube.com This deactivation makes electrophilic aromatic substitution reactions much slower compared to benzene (B151609). libretexts.org
Reactivity of the Sulfonamide Moiety in Nucleophilic and Electrophilic Processes
The sulfonamide group (-SO2NH2) is characterized by a sulfur atom in a high oxidation state, making the group strongly electron-withdrawing via induction (-I effect), which deactivates the aromatic ring. The nitrogen atom of the sulfonamide, however, possesses a lone pair of electrons and an acidic proton.
The acidity of the N-H proton is a key feature of the sulfonamide's reactivity. In the presence of a base, this proton can be abstracted to form a sulfonamidate anion. This anion is a potent nucleophile and can participate in various reactions, such as N-alkylation and N-arylation.
The sulfonamide functional group is a cornerstone in many therapeutic molecules. nih.gov While generally stable, the carbon-sulfur bond can be cleaved under certain reductive or harsh acidic/basic conditions, a process known as desulfonation. The presence of the activating hydroxyl group and the deactivating nitro group can influence the conditions required for such a transformation. researchgate.net
Mechanistic Insights into Specific Chemical Transformations
The presence of nitro, hydroxyl, and sulfonamide functionalities on the same aromatic ring opens pathways for complex reactions, particularly those involving radical intermediates and redox processes.
Radical Mediated Reactions
The this compound system is susceptible to radical-mediated reactions. Nitroaromatic compounds can undergo photoreactions where the photo-excited nitro group acts as a biradical, capable of abstracting a hydrogen atom from a suitable donor. tandfonline.comtandfonline.com This initiates a radical cascade. For instance, studies on the photoreaction of nitrobenzene (B124822) derivatives with thiols have shown the formation of sulfonamides through a mechanism involving a thiyl radical coupling with the nitrogen of the nitro group. tandfonline.com
Furthermore, nitrophenols are known to react rapidly with radical species like the sulfate (B86663) radical-anion (SO4•−). mdpi.com This reaction often proceeds via an initial electron transfer from the phenoxide form of the molecule, followed by radical-radical coupling or further oxidation. The rate of these reactions is influenced by the nature and position of the substituents on the aromatic ring. The hydroxyl group enhances reactivity, while the nitro group generally decreases it.
| Compound | Rate Constant (k) in M⁻¹s⁻¹ |
|---|---|
| 2-Nitrophenol | 9.08 x 10⁸ |
| 3-Nitrophenol | 1.72 x 10⁹ |
| 4-Nitrophenol (B140041) | 6.60 x 10⁸ |
| 2,4-Dinitrophenol | 2.86 x 10⁸ |
Data sourced from: Atmospheric Chemistry and Physics. mdpi.com
The metabolism of some sulfonamide drugs can also generate reactive metabolites, which in turn lead to the formation of reactive oxygen species (ROS), implicating radical mechanisms in their biological activity and toxicity. researchgate.netnih.gov
Redox Processes and Electron Transfer Mechanisms
The nitro group is a key player in the redox chemistry of this compound. It is readily reduced under a variety of conditions, often proceeding in a stepwise fashion. The typical reduction pathway for a nitroaromatic compound (ArNO2) involves a series of two-electron, two-proton steps, though single-electron transfer (SET) mechanisms are also prevalent. nih.gov
The general reduction sequence is: ArNO2 (Nitro) → ArNO (Nitroso) → ArNHOH (Hydroxylamine) → ArNH2 (Aniline)
Each of these steps has a characteristic redox potential. The single-electron reduction of nitroaromatics to form a nitro radical anion (ArNO2•−) is a crucial initial step in many biological and chemical processes. nih.gov The stability and reactivity of this radical anion are highly dependent on the electronic properties of the other substituents on the ring. The electron-donating hydroxyl group would slightly destabilize the radical anion, while the electron-withdrawing sulfonamide group would stabilize it.
Recent studies have shown that sulfonamides themselves can mediate electron transfer processes in catalytic systems. nih.gov A good correlation has been found between the redox potentials of various sulfonamide antibiotics and their degradation rates in advanced oxidation processes, highlighting the importance of electron transfer. nih.gov The formation of N-hydroxy-sulfonamides from nitroarenes and sulfinate salts can proceed through an electron donor-acceptor (EDA) complex, initiated by a single electron transfer. rsc.org
| Compound | Process | E₁/₂ (Volts vs. SCE) at pH 7.0 |
|---|---|---|
| Nitrobenzene | Reduction to Phenylhydroxylamine | -0.30 to -0.45 |
| Phenylhydroxylamine | Reduction to Aniline (B41778) | -0.55 to -0.70 |
Data sourced from: International Journal of Molecular Sciences. nih.gov
Acid-Base Equilibria and Acidity Modulation in Sulfonamides
The acid-base properties of sulfonamides are a cornerstone of their chemical behavior and biological activity. The acidity of the sulfonamide functional group (–SO₂NH–) is a critical parameter that influences properties such as solubility, membrane permeability, and receptor binding affinity. This acidity can be significantly modulated by the nature and position of substituents on the aromatic ring. In the case of this compound, the interplay between the hydroxyl and nitro groups creates a complex system of electronic and steric effects that fine-tune the acid-base equilibria.
The sulfonamide group itself is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl (SO₂) group. This group delocalizes the negative charge of the conjugate base (sulfonamidate anion) through resonance, thereby stabilizing it. The pKa of the parent benzenesulfonamide (B165840) is approximately 10, but this value is highly sensitive to the electronic effects of substituents on the benzene ring.
For this compound, two primary acidic centers exist: the proton on the sulfonamide nitrogen and the proton of the phenolic hydroxyl group. The acidity of both sites is significantly influenced by the substituents.
Detailed Research Findings:
Electronic Effects of Substituents: The acidity of the sulfonamido group is strongly correlated with the electronic character of the substituents on the aryl ring. sdu.dk Electron-withdrawing groups increase the acidity (decrease the pKa) by stabilizing the resulting anion, while electron-donating groups have the opposite effect. sdu.dk The nitro group (–NO₂) at the para position relative to the hydroxyl group is a powerful electron-withdrawing group, acting through both the negative inductive (–I) and negative mesomeric (–M) effects. This effect substantially increases the acidity of both the phenolic proton and the sulfonamide proton by delocalizing the negative charge of their respective conjugate bases throughout the aromatic system.
Ortho-Hydroxyl Group and Intramolecular Hydrogen Bonding: The presence of a hydroxyl group in the ortho position to the sulfonamide moiety introduces specific interactions that further modulate acidity. Ortho-substituents can influence the acidity of a functional group through a combination of steric effects and intramolecular hydrogen bonding (IHB). nih.govresearchgate.net In this compound, the hydroxyl proton can form an intramolecular hydrogen bond with one of the oxygen atoms of the sulfonyl group. This interaction stabilizes the neutral form of the molecule, which could potentially decrease the acidity of the phenolic proton compared to a scenario without this bonding. Conversely, the formation of an intramolecular hydrogen bond in the sulfonamidate anion could stabilize the conjugate base, thereby increasing the acidity of the N-H proton. Computational studies on related ortho-substituted systems, such as 2-hydroxybenzamides, confirm the presence and significance of such intramolecular hydrogen bonds in influencing molecular conformation and properties. researchgate.netnih.gov
Multiple Equilibria: Due to the presence of two acidic protons, the deprotonation of this compound occurs in two steps, characterized by two distinct pKa values (pKa₁ and pKa₂). The first deprotonation will occur at the more acidic site. The pKa of p-nitrophenol is approximately 7.1, while the pKa of benzenesulfonamide is around 10. The powerful electron-withdrawing effect of the sulfonyl group at the ortho position and the nitro group at the para position will lower the pKa of the phenolic hydroxyl group significantly. Simultaneously, the electron-withdrawing nitro group and the ortho-hydroxyl group will lower the pKa of the sulfonamide proton. Theoretical models and experimental data from analogous compounds suggest that the phenolic proton is generally more acidic than the sulfonamide proton in such substituted systems, and would therefore be the first to dissociate.
The table below illustrates the effect of various substituents on the pKa of benzenesulfonamide, providing context for the expected acidity of this compound.
| Compound | Substituent (Position) | pKa |
|---|---|---|
| Benzenesulfonamide | -H | 10.00 |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | 4-NH₂ | 10.43 |
| 4-Hydroxybenzenesulfonamide | 4-OH | 9.35 |
| 4-Chlorobenzenesulfonamide | 4-Cl | 9.05 |
| 4-Nitrobenzenesulfonamide | 4-NO₂ | 7.80 |
Advanced Structural Investigations and Supramolecular Assembly of 2 Hydroxy 5 Nitrobenzene 1 Sulfonamide Analogues
Crystallographic Analysis of Molecular Architecture
Crystallographic studies provide the definitive blueprint of a molecule's structure in the crystalline state, detailing its conformation, bond lengths, angles, and the manner in which it packs to form a lattice.
Single crystal X-ray diffraction is the premier technique for determining the precise atomic arrangement in a crystalline solid. For analogues of 2-Hydroxy-5-nitrobenzene-1-sulfonamide, these studies reveal crucial details about the molecular geometry. For instance, in the related compound 2-Methyl-5-nitro-benzene-sulfonamide, the nitro group is observed to be twisted relative to the benzene (B151609) ring by 9.61 (2)°. nih.gov Similarly, in 2-Hydroxy-5-nitrobenzamide, the nitro and amide groups exhibit dihedral angles of 8.49 (13)° and 8.48 (21)°, respectively, with the benzene ring. researchgate.net
| Compound | Crystal System | Space Group | Key Torsion Angle (°C-S-N-C) | Reference |
|---|---|---|---|---|
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | Monoclinic | P2₁/c | -67.6 (2) | mdpi.com |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | Triclinic | P-1 | -90.4 (2) | mdpi.com |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | Monoclinic | P2₁/n | -165.6 (2) | mdpi.com |
| 2-Methyl-5-nitro-benzene-sulfonamide | Monoclinic | P2₁/n | N/A | nih.gov |
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in sulfonamides. nih.gov This arises from the conformational flexibility of the sulfonamide group and the potential for different patterns of intermolecular interactions, particularly hydrogen bonds. researchgate.netnih.gov The specific arrangement of donor and acceptor atoms can lead to various packing motifs, resulting in polymorphs with different physical properties, such as stability and solubility. nih.gov
The control of polymorphism is a central challenge in crystal engineering. nih.gov Factors such as solvent choice, temperature, and cooling rate during crystallization can influence which polymorphic form is obtained. For sulfonamides, different conformers, such as syn and anti orientations of functional groups, can have similar energies, making the formation of multiple crystal forms possible. nih.gov The study of polymorphism in analogues of this compound is crucial for understanding the relationship between molecular structure and solid-state properties. researchgate.net
Intermolecular Interactions and Crystal Engineering Principles
The assembly of molecules into a crystal is directed by a variety of non-covalent forces. Understanding these interactions is the core of crystal engineering, which aims to design and synthesize novel solid-state structures with desired properties.
Hydrogen bonds are the most significant directional interactions in the crystal packing of sulfonamide analogues. The sulfonamide group (-SO₂NH-), the hydroxyl group (-OH), and the nitro group (-NO₂) provide a rich combination of hydrogen bond donors and acceptors. The amide proton (N-H) and hydroxyl proton (O-H) are strong donors, while the sulfonyl oxygens, nitro oxygens, and the hydroxyl oxygen are effective acceptors.
In many sulfonamide crystal structures, N–H···O hydrogen bonds involving the sulfonyl oxygen atoms are prevalent, often leading to the formation of infinite chains or dimeric motifs. mdpi.comresearchgate.net For example, in 2-Hydroxy-5-nitrobenzamide, molecules form inversion dimers linked by pairs of N–H⋯O hydrogen bonds, creating R²₂(10) ring motifs. researchgate.net The presence of the hydroxyl group introduces the possibility of O–H···O or O–H···N bonds, which can compete with or complement the sulfonamide interactions, leading to more complex, higher-dimensional networks. researchgate.netnih.gov Intramolecular O–H···O hydrogen bonds are also observed, which stabilize the molecular conformation, for instance, by forming an S(6) ring motif between the hydroxyl group and a nitro or amide oxygen. researchgate.netresearchgate.net
| Donor-H···Acceptor | Typical Motif | Graph Set Notation | Significance |
|---|---|---|---|
| N-H···O=S | Chain or Dimer | C(4), R²₂(8) | Primary interaction linking sulfonamide molecules. mdpi.comresearchgate.net |
| O-H···O=N | Intramolecular | S(6) | Stabilizes molecular conformation. researchgate.net |
| N-H···O (amide) | Dimer | R²₂(10) | Forms robust dimeric synthons in related amides. researchgate.net |
| C-H···O | Network | - | Weak interactions that consolidate packing. researchgate.net |
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings play a significant role in the crystal packing of these compounds. The presence of an electron-withdrawing nitro group and an electron-donating hydroxyl group polarizes the aromatic ring, creating a quadrupole moment that influences the geometry of these stacking interactions.
These interactions are typically not of a simple face-to-face variety but are often offset or slipped, where the rings are parallel but displaced relative to one another. researchgate.net This offset arrangement helps to minimize electrostatic repulsion and maximize attractive dispersion forces. researchgate.net The centroid-to-centroid distances in such interactions are typically in the range of 3.5 to 4.0 Å. researchgate.net These stacking interactions often organize the molecules into columns or layers, which are then interconnected by hydrogen bonds to form the final three-dimensional architecture. researchgate.net In some cases, interactions between the nitro group and the π-system of an adjacent ring can also contribute to the stability of the crystal packing. researchgate.netrsc.org
Electrostatic interactions involve the attraction and repulsion between regions of positive and negative electrostatic potential on the molecular surfaces. nih.gov The highly polar nitro and sulfonamide groups create strong local dipoles, and the arrangement of molecules in the crystal lattice seeks to maximize favorable electrostatic contacts (positive-to-negative) while minimizing unfavorable ones (like-to-like). researchgate.netnih.gov The interplay between these specific, directional interactions and the more diffuse, non-directional forces ultimately determines the most stable crystal structure. researchgate.netrsc.org
Conformational Analysis and Molecular Flexibility in Diverse Chemical Environments
The spatial arrangement of substituents on the benzene ring in this compound and its analogues is a critical determinant of their physicochemical properties and intermolecular interactions. The conformational flexibility of these molecules, particularly the orientation of the sulfonamide and nitro groups relative to the phenyl ring, is influenced by both intramolecular forces, such as hydrogen bonding and steric hindrance, and intermolecular forces within a crystal lattice or in solution.
Detailed crystallographic studies of analogous compounds provide significant insights into the likely conformational preferences of this compound. The orientation of the sulfonamide group is a key feature. For instance, in the crystal structure of 4-[(2-hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide, a related Schiff base, the sulfonamide group is significantly twisted out of the plane of the phenyl ring to which it is attached. researchgate.net This twist is quantified by the N—S—C—C torsion angle, which has been measured at 64.84 (11)°. researchgate.net This non-planar arrangement is a common feature in benzenesulfonamide (B165840) derivatives and is influenced by the electronic and steric interactions between the bulky SO₂NH₂ group and the aromatic ring.
The presence of a nitro group further influences the molecular conformation. In the salt 2-hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate, the plane of the nitro group is skewed with respect to the plane of the benzene ring, with a dihedral angle of 17.5 (2)°. nih.gov A similar deviation is observed in 2-hydroxy-5-nitrobenzamide, where the nitro group and the amide group make dihedral angles of 8.49 (13)° and 8.48 (21)°, respectively, with the benzene ring. nih.gov These relatively small dihedral angles suggest a greater degree of resonance interaction between the nitro group and the aromatic ring compared to the more sterically demanding sulfonamide group.
The molecular flexibility of these compounds is also evident from the variety of conformations that can be adopted to accommodate different crystal packing environments. The interplay of intra- and intermolecular hydrogen bonds plays a crucial role in stabilizing specific conformations. In many analogues, an intramolecular hydrogen bond is observed between the ortho-hydroxyl group and an acceptor atom on an adjacent substituent, which rigidifies that portion of the molecule. For example, in 4-[(2-hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide, an intramolecular O—H⋯N hydrogen bond stabilizes the molecular conformation, creating an S(6) ring motif. researchgate.net Similarly, in 2-hydroxy-5-nitrobenzamide, an intramolecular O—H⋯O hydrogen bond is present. nih.gov
The following tables summarize key conformational parameters from crystallographic studies of compounds analogous to this compound, providing a basis for understanding its probable structural characteristics.
Table 1: Dihedral and Torsion Angles in Analogous Compounds
| Compound Name | Parameter | Angle (°) | Reference |
| 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide | N—S—C—C torsion angle | 64.84 (11) | researchgate.net |
| 2-Hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate | Dihedral angle between nitro group and benzene ring | 17.5 (2) | nih.gov |
| 2-Hydroxy-5-nitrobenzamide | Dihedral angle between nitro group and benzene ring | 8.49 (13) | nih.gov |
| 2-Hydroxy-5-nitrobenzamide | Dihedral angle between amide group and benzene ring | 8.48 (21) | nih.gov |
Table 2: Intermolecular Interaction Data for Analogous Compounds
| Compound Name | Interaction Type | Key Feature | Reference |
| 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide | Intermolecular Hydrogen Bonding | N—H⋯O and C—H⋯O interactions forming a 3D network | researchgate.net |
| 2-Hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate | Intermolecular Hydrogen Bonding | N—H⋯O and O—H⋯O interactions forming layers | nih.gov |
| 2-Hydroxyethanaminium 2-methyl-5-nitrobenzenesulfonate | π–π Stacking Interaction | Not significant (centroid-centroid distance = 4.483 (3) Å) | nih.gov |
| 2-Hydroxy-5-nitrobenzamide | Intermolecular Hydrogen Bonding | Inversion dimers linked by pairs of N—H⋯O hydrogen bonds | nih.gov |
These data from closely related structures provide a robust framework for understanding the conformational landscape and supramolecular behavior of this compound. The molecule is expected to adopt a non-planar conformation with significant twisting of the sulfonamide group and a lesser, but still present, deviation of the nitro group from the plane of the benzene ring. Its solid-state structure is likely to be governed by a rich network of hydrogen bonds, with the sulfonamide moiety playing a central role in the formation of extended supramolecular architectures.
Computational and Theoretical Chemistry of 2 Hydroxy 5 Nitrobenzene 1 Sulfonamide Systems
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic properties of sulfonamide systems. These methods model the molecule at the subatomic level, providing detailed information about electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) has become a standard and frequently employed computational method for the theoretical simulation of the electronic structure of organic compounds, including sulfonamides. daneshyari.comnih.gov DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are utilized to optimize molecular geometries and predict a wide range of properties. daneshyari.comnih.govmkjc.inresearchgate.net These computational studies are essential for analyzing the geometric and electronic characteristics of sulfonamide derivatives. daneshyari.com The structural and spectroscopic data for molecules in their ground state are effectively calculated using DFT methods. researchgate.net The reliability of DFT is demonstrated by the close agreement often found between computed structural parameters and spectroscopic data and those obtained from experimental results. nih.govresearchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing critical insights into molecular reactivity and electronic transitions. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, determining the molecule's nucleophilic and electrophilic nature, respectively. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov
A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For aromatic sulfonamides, the HOMO is typically localized on the electron-rich benzene (B151609) ring, while the LUMO is often centered on the electron-withdrawing substituents. researchgate.netmalayajournal.org In 2-Hydroxy-5-nitrobenzene-1-sulfonamide, the electron-donating hydroxyl group and the benzene ring would contribute significantly to the HOMO, whereas the strongly electron-withdrawing nitro group would be the primary location of the LUMO. researchgate.net This distribution facilitates intramolecular charge transfer from the hydroxyl-substituted ring to the nitro group.
Below is a table of representative FMO energy values for related aromatic nitro and sulfonamide compounds, calculated using DFT methods.
| Parameter | Representative Energy (eV) | Description |
| EHOMO | -6.2 to -7.1 eV | Energy of the highest occupied molecular orbital; associated with the electron-donating ability. |
| ELUMO | -2.5 to -3.5 eV | Energy of the lowest unoccupied molecular orbital; associated with the electron-accepting ability. |
| Energy Gap (ΔE) | 3.6 to 3.8 eV | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. malayajournal.org |
Note: These values are representative for structurally similar compounds and provide an estimate for the this compound system.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. mkjc.in The MEP surface displays regions of varying electron potential, where different colors represent different charge densities.
For this compound, the MEP map would show:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonyl (-SO₂), nitro (-NO₂), and hydroxyl (-OH) groups.
Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. Such regions would be located around the hydrogen atoms of the sulfonamide (-NH₂) and hydroxyl (-OH) groups. researchgate.net
Neutral Regions (Green): These areas, typically found over the carbon atoms of the aromatic ring, represent regions of near-neutral potential.
The MEP analysis provides a clear, visual representation of the molecule's polarity and charge-related properties, which are fundamental to understanding its intermolecular interactions. mkjc.inmalayajournal.org
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge delocalization, and the stability arising from hyperconjugative interactions. nih.govmkjc.in It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.
In this compound, significant delocalization effects are expected due to the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro and sulfonamide groups attached to the benzene ring. Key interactions would include:
Delocalization of the lone pair electrons from the oxygen atom of the hydroxyl group to the π* antibonding orbitals of the benzene ring.
Charge transfer from the benzene ring's π orbitals to the π* antibonding orbitals of the nitro group.
Hyperconjugative interactions involving the lone pairs of the nitrogen and oxygen atoms of the sulfonamide group with adjacent antibonding orbitals.
The following table presents typical stabilization energies for interactions found in similar molecular systems.
| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) | Interaction Type |
| LP (O) of -OH | π* (C-C) of Ring | ~15-25 | π-conjugation, resonance |
| π (C-C) of Ring | π* (N-O) of -NO₂ | ~5-15 | Intramolecular charge transfer |
| LP (N) of -NH₂ | σ* (S-O) | ~2-5 | Hyperconjugation |
| LP (O) of -SO₂ | σ* (S-N) | ~1-3 | Hyperconjugation |
Note: LP denotes a lone pair orbital. These values are illustrative of the types of interactions and their relative strengths in substituted benzenesulfonamides.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. By calculating vibrational frequencies and electronic transitions, theoretical chemistry provides a basis for the assignment of experimental spectra and a deeper understanding of the molecule's structural dynamics.
Theoretical calculations of vibrational frequencies using DFT are a standard procedure for assigning bands in experimental Infrared (IR) and Raman spectra. researchgate.netnih.gov The computed frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical model, leading to excellent agreement with experimental data. researchgate.net
For this compound, the vibrational spectrum is characterized by the modes of its constituent functional groups: the sulfonamide, nitro, hydroxyl, and the substituted benzene ring.
The table below summarizes the expected characteristic vibrational frequencies and their assignments based on DFT calculations for related compounds.
| Functional Group | Vibrational Mode | Calculated/Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| -NH₂ (Amine) | N-H Asymmetric Stretch | ~3490 | 3350 - 3500 |
| N-H Symmetric Stretch | ~3390 | 3250 - 3400 | |
| -OH (Hydroxyl) | O-H Stretch | ~3500 | 3200 - 3600 (Broad) |
| -NO₂ (Nitro) | NO₂ Asymmetric Stretch | ~1560 | 1500 - 1580 esisresearch.org |
| NO₂ Symmetric Stretch | ~1345 | 1330 - 1380 esisresearch.org | |
| -SO₂ (Sulfonyl) | SO₂ Asymmetric Stretch | ~1330 | 1310 - 1350 nih.gov |
| SO₂ Symmetric Stretch | ~1155 | 1140 - 1180 nih.gov | |
| Aromatic Ring | C-H Stretch | ~3100 | 3000 - 3100 |
| C=C Stretch | ~1600, ~1480 | 1450 - 1620 | |
| C-S/S-N | S-N Stretch | ~850 | 900 - 940 nih.gov |
| C-S Stretch | ~740 | 600 - 800 nih.gov |
This computational approach allows for a detailed and reliable assignment of each band in the vibrational spectra, confirming the molecular structure and providing insight into the bonding characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool for structural elucidation and for validating experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard for predicting the isotropic shielding tensors and, consequently, the chemical shifts of ¹H and ¹³C nuclei.
Research on analogous nitroaromatic and sulfonamide-containing compounds has consistently shown that DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can accurately reproduce experimental NMR spectra. nih.govarpgweb.comscispace.com For this compound, the chemical shifts are heavily influenced by the electronic effects of its substituents. The nitro group (NO₂) acts as a strong electron-withdrawing group, causing significant deshielding (a shift to higher ppm values) of the protons and carbons ortho and para to its position. arpgweb.com Conversely, the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups can have more complex effects.
The predicted ¹H NMR spectrum would likely show aromatic protons as distinct doublets or doublets of doublets, with the proton ortho to the nitro group (H-6) expected at the furthest downfield position. The protons of the sulfonamide group (-NH₂) and the hydroxyl group (-OH) would appear as broad singlets, with their exact positions being sensitive to solvent and concentration. In the ¹³C NMR spectrum, the carbon atom directly attached to the nitro group (C-5) is expected to be significantly deshielded. arpgweb.com A comparison between theoretical and experimental shifts is crucial for a definitive assignment of the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound based on Theoretical Models. Note: These are exemplary values based on trends observed in similar compounds. Actual computational results may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1-SO₂NH₂ | - | ~135-140 |
| C2-OH | - | ~150-155 |
| C3 | ~7.2-7.4 | ~115-120 |
| C4 | ~8.1-8.3 | ~125-130 |
| C5-NO₂ | - | ~140-145 |
| C6 | ~8.4-8.6 | ~120-125 |
| -OH | Variable (e.g., ~10-11) | - |
| -NH₂ | Variable (e.g., ~7-8) | - |
UV-Visible Absorption Spectra and Time-Dependent DFT (TD-DFT) Studies
Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for investigating the electronic transitions that give rise to UV-Visible absorption spectra. mdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and the intensity of electronic transitions. rsc.orgtubitak.gov.tr These calculations are typically performed using a hybrid functional like B3LYP or CAM-B3LYP, often in conjunction with a polarizable continuum model (PCM) to simulate solvent effects. tubitak.gov.tr
For this compound, the UV-Vis spectrum is expected to be characterized by intense absorption bands resulting from π → π* transitions within the aromatic system. The presence of the nitro (-NO₂) and hydroxyl (-OH) groups facilitates intramolecular charge transfer (ICT) transitions. rsc.org Analysis of the molecular orbitals (MOs) involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of these transitions. In similar systems, the HOMO is often localized on the more electron-rich part of the molecule (the hydroxyphenyl ring), while the LUMO is centered on the electron-deficient nitrobenzene (B124822) moiety. rsc.org The electronic transition from HOMO to LUMO, therefore, corresponds to an ICT process, which is typically observed as a strong, long-wavelength absorption band in the UV-Vis spectrum.
Table 2: Representative TD-DFT Data for Aromatic Nitro Compounds in Solution. Note: Data is illustrative of typical computational outputs for similar molecular systems.
| Calculated λmax (nm) | Oscillator Strength (f) | Major MO Contribution | Transition Type |
|---|---|---|---|
| ~350-400 | >0.5 | HOMO → LUMO | π → π* (ICT) |
| ~280-320 | >0.3 | HOMO-1 → LUMO | π → π |
| ~240-260 | >0.2 | HOMO → LUMO+1 | π → π |
Nonlinear Optical (NLO) Properties Investigations
Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a direct route to evaluating the NLO response of a molecule by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net DFT calculations are well-suited for predicting these properties.
The NLO response of this compound is anticipated to be significant due to its molecular structure, which features both a strong electron-donating group (-OH) and a strong electron-withdrawing group (-NO₂) attached to a π-conjugated system. This "push-pull" configuration facilitates intramolecular charge transfer upon excitation, a key requirement for a large first hyperpolarizability (β) value. researchgate.netresearchgate.net Theoretical studies on similar sulfonamide derivatives have confirmed their potential as NLO materials. researchgate.net The magnitude of the hyperpolarizability is directly related to the efficiency of charge transfer across the molecule, which is influenced by the electronic nature of the substituents and the length of the conjugated path.
Thermodynamic and Kinetic Parameter Computations
Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase protonation of a molecule, while gas-phase acidity relates to the Gibbs free energy change for deprotonation. wikipedia.orglibretexts.org These values are fundamental measures of a molecule's intrinsic basicity and acidity, free from solvent effects. They can be calculated with high accuracy using quantum chemical methods by determining the optimized energies of the neutral molecule and its corresponding protonated or deprotonated forms. nih.gov
For this compound, there are several potential sites for protonation (e.g., the oxygen atoms of the nitro or sulfonyl groups, the nitrogen of the sulfonamide) and deprotonation (the hydroxyl or sulfonamide protons). The higher the proton affinity, the stronger the base in the gas phase. wikipedia.org Calculations would likely identify the phenolic -OH group as the most acidic site, leading to the lowest gas-phase acidity value upon deprotonation. The determination of the most favorable protonation site requires comparing the proton affinities at all potential basic centers.
The sulfonamide group is not planar, and rotation around the sulfur-nitrogen (S-N) bond is a key conformational process. In many N,N-disubstituted sulfonamides, this rotation is significantly hindered, with energy barriers high enough to be measured by dynamic NMR spectroscopy. researchgate.net This restricted rotation is attributed to a substantial S-N double-bond character arising from electronic interactions. researchgate.net
The rotational energy barrier in this compound can be computationally investigated by mapping the potential energy surface as a function of the C-S-N-H dihedral angle. By performing constrained geometry optimizations at various fixed values of this angle, the transition state for rotation can be located, and the activation energy (the height of the energy barrier) can be determined. Studies on related benzenesulfonamides have explored how different substituents on the benzene ring influence the molecular conformation and rotational dynamics. nih.gov The presence of the ortho-hydroxyl group may introduce intramolecular hydrogen bonding with the sulfonyl oxygens, which would favor a specific conformation and potentially influence the barrier to S-N bond rotation.
Applications of 2 Hydroxy 5 Nitrobenzene 1 Sulfonamide in Chemical Synthesis and Coordination Chemistry
Ligand Design and Metal Complexation
The inherent functionalities of 2-Hydroxy-5-nitrobenzene-1-sulfonamide make it an excellent candidate for ligand design. The presence of multiple coordination sites facilitates the formation of stable complexes with a variety of metal ions.
Synthesis of Schiff Base Ligands Incorporating the Sulfonamide Moiety
A significant application of this compound in ligand design is its use in the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. jetir.org In this context, the sulfonamide group can be part of the aldehyde-containing precursor. For instance, Schiff bases can be synthesized by reacting 2-hydroxy-5-nitrobenzaldehyde (B32719) with various sulfonamides. jetir.org The general synthetic route involves the reflux of equimolar amounts of the aldehyde and the respective sulfonamide in a suitable solvent like ethanol (B145695). jetir.org
This straightforward synthesis yields polydentate ligands where the sulfonamide group, along with the phenolic hydroxyl and the imine nitrogen, can act as coordination sites for metal ions. The resulting Schiff base ligands are often colored solids and stable under ambient conditions. whiterose.ac.uk
Coordination with Transition and Main Group Metals
Schiff base ligands derived from sulfonamides have demonstrated a strong ability to coordinate with a wide array of transition and main group metals. tandfonline.comnih.gov The coordination typically occurs through the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. tandfonline.com This chelation forms stable five- or six-membered rings with the metal center.
Commonly studied metal ions include those from the first transition series such as Manganese(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II), as well as main group metals like Cadmium(II) and Mercury(II). tandfonline.comresearchgate.netresearchgate.net The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate) in a 2:1 ligand-to-metal molar ratio in a suitable solvent. whiterose.ac.uktandfonline.com The resulting metal complexes often exhibit different physical properties, such as color and solubility, compared to the free ligands. whiterose.ac.ukresearchgate.net
| Ligand Type | Coordinated Metals | Typical Coordination Sites |
| Sulfonamide-based Schiff Bases | Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Cd(II), Hg(II) | Imine Nitrogen, Phenolic Oxygen |
Structural and Electronic Characteristics of Metal Complexes
The coordination of metal ions to sulfonamide-based Schiff base ligands leads to the formation of complexes with distinct structural and electronic properties. Spectroscopic techniques are crucial for elucidating these characteristics.
In the infrared (IR) spectra of the complexes, a shift in the C=N (azomethine) stretching vibration to a lower frequency compared to the free ligand is indicative of the coordination of the imine nitrogen to the metal ion. Similarly, the disappearance of the broad band corresponding to the phenolic O-H group in the ligand's spectrum suggests its deprotonation and subsequent coordination to the metal center. tandfonline.com The sulfonamide group's characteristic symmetric and asymmetric stretching vibrations often remain unchanged in the complexes, indicating that the oxygen atoms of the SO2 group are typically not involved in coordination. tandfonline.com
Electronic spectra (UV-Vis) provide insights into the geometry of the metal complexes. For instance, the electronic spectral data of many Co(II), Ni(II), and Cu(II) complexes with these ligands suggest an octahedral geometry. tandfonline.com Magnetic susceptibility measurements further support the proposed geometries.
Proton NMR (¹H NMR) spectroscopy of diamagnetic complexes, such as those of Zinc(II), shows a downfield shift of the azomethine proton signal upon complexation, confirming the coordination of the nitrogen atom. tandfonline.com The signal for the phenolic proton disappears, corroborating its involvement in bonding. mdpi.com
Catalysis in Organic Reactions
The metal complexes derived from this compound-based ligands have shown potential as catalysts in various organic reactions. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating chemical transformations.
Role as a Catalyst or Co-catalyst in Oxidation Reactions
While specific studies on the catalytic role of this compound itself in oxidation reactions are not extensively detailed in the provided context, related sulfonamide-metal complexes have been investigated for their catalytic activities. For example, some transition metal complexes have been examined for their catalytic activity in the oxidation of aniline (B41778). mdpi.com The modification of the amino group and the cleavage of the sulfonamide bridge are recognized as key pathways in the chemical and biological degradation of sulfonamides, which often involve oxidation. researchgate.net This suggests that the sulfonamide moiety and its complexes can participate in redox processes. The development of catalysts for the selective oxidation of sulfonamides is an area of research interest. researchgate.net
Facilitation of Specific Chemical Transformations
Beyond oxidation reactions, the broader class of sulfonamides and their derivatives are recognized as vital building blocks in synthetic chemistry for developing a range of pharmaceuticals. ajchem-b.comajchem-b.com This implies their involvement in a variety of chemical transformations to construct more complex molecular architectures. The sulfonamide functional group is a key component in a wide range of biologically active molecules, and its incorporation into different structures is a central theme in medicinal chemistry. ajchem-b.comresearchgate.net The versatility of sulfonamides in synthesis underscores their importance in facilitating specific and diverse chemical transformations.
Use as Chemical Building Blocks and Intermediates in Advanced Organic Synthesis
The strategic placement of electron-withdrawing (nitro and sulfonamide) and electron-donating (hydroxyl) groups on the benzene (B151609) ring imparts a unique reactivity profile to this compound, making it a versatile precursor and intermediate in the synthesis of more complex molecules.
Precursors for Complex Molecular Architectures
While direct applications of this compound are not extensively documented, the reactivity of its constituent functional groups suggests its potential as a precursor for various complex molecular architectures, particularly heterocyclic compounds. For instance, related nitroaromatic compounds, such as 2-hydroxy-nitroazobenzenes, are recognized as effective reagents for the synthesis of annulated heteroaromatic systems like benzotriazoles. researchgate.netfinechem-mirea.ru This suggests that this compound could similarly serve as a foundational element in the construction of novel heterocyclic frameworks.
The synthesis of complex sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an appropriate amine. For example, the synthesis of 2-methyl-5-nitro-N-(4-(3-(5-substituted-4,5-dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide utilizes 4-nitrotoluene-2-sulfonyl chloride as a key starting material. derpharmachemica.com By analogy, the corresponding sulfonyl chloride of this compound could be employed to introduce the 2-hydroxy-5-nitrophenylsulfonyl moiety into a wide array of molecules, thereby building complex structures with potential pharmaceutical or material science applications.
The general synthetic approach for creating such complex molecules is outlined in the table below, illustrating the versatility of sulfonamide derivatives in organic synthesis.
| Starting Material Analogue | Reagent | Product Type | Potential Application |
| 4-Nitrotoluene-2-sulfonyl chloride | Substituted anilines | Complex benzenesulfonamides | Antimicrobial agents |
| 2-Hydroxy-nitroazobenzenes | Reducing agents (e.g., catalytic hydrogenation) | Benzotriazoles | UV stabilizers |
Reagents in Functional Group Interconversions
The functional groups of this compound can undergo a variety of transformations, allowing for its use as a reagent in functional group interconversions. The nitro group, for instance, is a versatile functional group that can be readily reduced to an amino group. This transformation is a cornerstone of aromatic chemistry, providing a route to anilines which are themselves critical intermediates for the synthesis of dyes, pharmaceuticals, and polymers. The resulting aminophenol derivative would offer multiple sites for further chemical modification.
The hydroxyl group can be alkylated or acylated to introduce new functionalities or to protect it during subsequent synthetic steps. The sulfonamide group, while generally stable, can also participate in reactions. For example, the hydrogen on the sulfonamide nitrogen can be substituted, providing another point for molecular elaboration.
The following table summarizes the potential functional group interconversions involving this compound.
| Functional Group | Reagent/Condition | Transformed Functional Group | Significance |
| Nitro (-NO₂) | Reducing agents (e.g., Sn/HCl, H₂/Pd) | Amino (-NH₂) | Access to versatile aniline derivatives |
| Hydroxyl (-OH) | Alkyl halides, Acyl chlorides | Ether (-OR), Ester (-OOCR) | Introduction of new functionalities, protection |
| Sulfonamide (-SO₂NH₂) | Base and electrophile | N-substituted sulfonamide (-SO₂NHR) | Further molecular diversification |
Chemosensing Applications in Analytical Chemistry (Non-Biological Context)
The structural motifs present in this compound, specifically the combination of a phenolic hydroxyl group and a nitro group, are features commonly found in chemosensors. These groups can act as binding sites for analytes and as signaling units. While specific studies on this compound as a chemosensor are scarce, the principles of chemosensor design allow for informed speculation on its potential applications.
Nitroaromatic compounds, particularly those with hydroxyl groups, have been investigated as colorimetric sensors for various species. For example, dinitrophenol-based compounds have been designed as colorimetric chemosensors for the sequential detection of metal ions like Cu²⁺ and anions like S²⁻. mdpi.com The interaction of the analyte with the hydroxyl group and the electronic perturbation caused by the nitro group can lead to a distinct change in the molecule's absorption spectrum, resulting in a visible color change.
The sulfonamide group can also contribute to the sensing capabilities, potentially acting as an additional coordination site for metal ions. The development of chemosensors often involves the strategic functionalization of a core structure to enhance selectivity and sensitivity towards a target analyte. Given its functional group array, this compound could serve as a foundational scaffold for the development of new chemosensors for environmental or industrial monitoring.
The table below outlines the potential chemosensing applications based on analogous compounds.
| Analyte | Sensing Principle | Potential Signal |
| Metal Ions (e.g., Cu²⁺) | Coordination with hydroxyl and sulfonamide groups | Colorimetric or Fluorometric change |
| Anions (e.g., S²⁻) | Interaction with the aromatic system or metal complex | Colorimetric or Fluorometric change |
Future Research Directions and Emerging Paradigms in the Study of 2 Hydroxy 5 Nitrobenzene 1 Sulfonamide
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, a method that can generate stoichiometric amounts of acidic byproduct. wikipedia.org Modern research is increasingly focused on developing more efficient and environmentally benign synthetic routes. The future study of 2-hydroxy-5-nitrobenzene-1-sulfonamide will likely pivot towards these green chemistry principles.
A promising direction is the use of magnetic nanocatalysts, which have demonstrated high efficiency in synthesizing various sulfonamide derivatives. researchgate.net These catalysts, often composed of manganese or ferrite (B1171679) nanoparticles, facilitate reactions under milder conditions and are easily recovered and reused, significantly reducing waste and operational costs. researchgate.net Another innovative approach involves photocatalysis, which offers a metal-free strategy to activate sulfonamides for further functionalization. acs.orgnih.gov For instance, a recently discovered photosulfonamidation reaction enables the formation of N-phenylsulfonamides directly from the photoirradiation of nitrobenzene (B124822) derivatives and thiols. tandfonline.comtandfonline.com This method proceeds through a proposed mechanism where the photo-excited nitrobenzene biradical abstracts a hydrogen atom from the thiol, leading to the formation of the sulfonamide. tandfonline.comtandfonline.com Adapting such photocatalytic or nanocatalytic systems for the synthesis of this compound could provide more sustainable and efficient production pathways.
| Method | Description | Advantages | Potential for this compound | Reference |
|---|---|---|---|---|
| Classical Synthesis | Reaction of a sulfonyl chloride with an amine, often in the presence of a base like pyridine (B92270) to neutralize HCl byproduct. | Well-established and versatile. | Standard method for initial synthesis. | wikipedia.org |
| Magnetic Nanocatalysis | Use of recoverable magnetic nanoparticles to catalyze multicomponent reactions for sulfonamide synthesis. | High yield, catalyst reusability, reduced waste, aligns with green chemistry principles. | Offers a sustainable alternative for industrial-scale production. | researchgate.net |
| Photocatalytic Synthesis | Metal-free approach using light to initiate reactions, such as the direct reaction of nitroarenes with thiols. | Mild reaction conditions, novel reactivity, avoids transition metal catalysts. | Could enable direct synthesis utilizing the inherent nitro group of a precursor. | tandfonline.comtandfonline.com |
| Transition Metal-Catalyzed Cross-Coupling | Palladium or copper-catalyzed reactions to form N-aryl sulfonamides from aryl halides or boronic acids. | High functional group tolerance and yields. | Useful for creating a diverse library of derivatives by modifying the amine component. | researchgate.net |
Exploration of Advanced Mechanistic Aspects and Reaction Dynamics
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and discovering new chemical transformations. For this compound, future mechanistic studies could focus on its unique electronic features. The electron-withdrawing nature of both the nitro and sulfonyl groups, contrasted with the electron-donating hydroxyl group, creates a complex system for reactivity.
One emerging area is the study of sulfonyl radical intermediates. Recent research has shown that sulfonamides can be converted into sulfonyl radicals under mild, metal-free photocatalytic conditions. nih.gov These radicals unlock underexplored reactivity, allowing for the late-stage functionalization of complex molecules by combining them with various alkene fragments. acs.orgnih.gov Investigating the generation and reactivity of a 2-hydroxy-5-nitrobenzenesulfonyl radical could lead to novel derivatives that are otherwise difficult to access.
Furthermore, the photoreaction between nitrobenzene derivatives and thiols presents a fascinating mechanism where the nitro group's oxygen atoms are transferred to the sulfur atom. tandfonline.com This reaction is proposed to proceed via a photo-excited biradical-like state of the nitrobenzene, which initiates the process by abstracting a hydrogen atom from the thiol. tandfonline.comtandfonline.com Elucidating the precise dynamics of this process for precursors to this compound could provide fundamental insights into controlling photochemical reactions involving nitroaromatics.
Integration of Multiscale Computational Approaches for Complex Systems
Computational chemistry is an indispensable tool for predicting molecular properties and elucidating complex chemical phenomena. For this compound, computational approaches can provide insights that are difficult to obtain through experiments alone. Density Functional Theory (DFT) calculations, for example, can be used to predict structural parameters, vibrational spectra (IR), and NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure. nih.gov Such studies have been successfully applied to other nitro-substituted sulfonamide compounds, showing good agreement between theoretical and experimental results. nih.gov
Beyond single-molecule properties, multiscale modeling can bridge the gap between molecular-level interactions and macroscopic properties. nih.gov This is particularly relevant when considering how this compound might behave in a material or biological system. For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study its interaction with a protein active site, providing detailed information about binding energies and intermolecular forces. nih.gov Such in silico studies are critical in the early stages of drug design and materials development, allowing for the rational design of molecules with desired properties. nih.govnih.gov
| Computational Method | Application | Information Gained | Relevance to this compound | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structure, spectroscopic properties, and reaction energetics. | Optimized geometry, vibrational frequencies (IR), NMR shifts, reaction pathways. | Predicts and validates experimental data; elucidates reaction mechanisms. | nih.govresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions or interactions in large systems (e.g., with a protein or solvent). | Accurate description of electronic changes in a complex environment. | Enables study of potential biological activity or solvent effects. | nih.gov |
| Molecular Dynamics (MD) | Simulation of the movement of atoms and molecules over time. | Conformational changes, diffusion, interactions in crowded environments. | Predicts how the molecule behaves in solution or within a material matrix. | nih.gov |
Design of New Materials Based on Supramolecular Architectures
The functional groups present in this compound make it an excellent candidate as a building block for supramolecular chemistry. The sulfonamide group, the hydroxyl group, and even the nitro group are capable of forming strong and directional hydrogen bonds. These non-covalent interactions, along with potential π–π stacking of the aromatic rings, can be exploited to construct highly ordered, self-assembled materials.
Research on related nitroaromatic compounds has shown that intra- and intermolecular hydrogen bonds, as well as π–π interactions, play a crucial role in stabilizing their crystal structures. researchgate.net For this compound, the interplay between the hydrogen bond donor (hydroxyl, sulfonamide N-H) and acceptor (sulfonyl oxygens, nitro oxygens, hydroxyl oxygen) sites could be programmed to form specific synthons. These synthons could then self-assemble into predictable one-, two-, or three-dimensional networks, leading to the creation of new crystalline materials, liquid crystals, or gels with tailored optical, electronic, or mechanical properties. The design of such materials relies on a fundamental understanding of these intermolecular forces, which can be both predicted computationally and studied experimentally through X-ray crystallography. nih.gov
Exploration of Niche Applications in Catalysis and Advanced Chemical Sensing
The unique structure of this compound and its derivatives opens doors to specialized applications in catalysis and chemical sensing.
In catalysis, certain classes of sulfonamides, such as disulfonimides and cyclic sultams, have been effectively used as catalysts or chiral auxiliaries in enantioselective synthesis. wikipedia.org By modifying the structure of this compound, for example by creating chiral derivatives, it may be possible to design new ligands or organocatalysts for asymmetric transformations.
In the field of chemical sensing, sulfonamides have emerged as versatile and effective chemosensors. nih.govtandfonline.com They can bind to specific ions through mechanisms like complexation, hydrogen bonding, or proton transfer, resulting in a detectable optical signal, such as a change in color (colorimetric) or fluorescence. nih.govresearchgate.net The electronic properties of this compound, modulated by the strong electron-withdrawing nitro group, could make it particularly sensitive to changes in its chemical environment. This could be harnessed to create highly selective and sensitive fluorescent or colorimetric sensors for detecting specific anions or cations in environmental or biological samples. nih.govtandfonline.com For example, sensors based on sulfonamide-imine structures have shown high selectivity for the fluoride (B91410) anion. researchgate.net Similarly, fluorescent sensors incorporating sulfonamide moieties have been developed for the detection of antibiotics and other analytes. rsc.org
| Application Area | Principle | Potential Role of this compound | Reference |
|---|---|---|---|
| Asymmetric Catalysis | Chiral sulfonamide derivatives can act as ligands or organocatalysts to control the stereochemical outcome of a reaction. | Chiral derivatives could be synthesized to serve as novel catalysts. | wikipedia.org |
| Anion Sensing | The acidic N-H proton of the sulfonamide can interact with basic anions, leading to deprotonation and a change in fluorescence or color. | The molecule's electronic structure could be tuned for high selectivity towards specific anions like fluoride or acetate. | researchgate.net |
| Cation Sensing | Functional groups on the sulfonamide derivative can act as binding sites to chelate metal cations, causing a change in optical properties. | The hydroxyl and nitro groups could participate in coordinating metal ions, creating a selective sensor. | nih.govtandfonline.com |
| Electrochemical Sensing | The molecule can be immobilized on an electrode surface to detect analytes via changes in electrochemical signals (e.g., voltammetry). | Could be used as a modifier on carbon-based electrodes for the sensitive detection of specific compounds. | nih.gov |
Q & A
Q. How can researchers evaluate the environmental fate of this compound in aquatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
